![molecular formula C5H10O4 B583565 2-deoxy-D-[UL-13C5]ribose CAS No. 266998-43-0](/img/structure/B583565.png)
2-deoxy-D-[UL-13C5]ribose
Overview
Description
2-Deoxy-D-[UL-13C5]ribose (CAS 266998-43-0) is a uniformly carbon-13-labeled derivative of 2-deoxy-D-ribose, a fundamental component of DNA. Its molecular formula is (13C)5H10O4, with a molecular weight of 139.09 . This isotopologue is supplied by Omicron Biochemicals (Product Code: RIB-004) and Santa Cruz Biotechnology, primarily for advanced metabolic and structural studies .
The compound is pivotal in isotope tracer studies, enabling precise tracking of nucleic acid synthesis and metabolic flux analysis in cells . Its uniform 13C labeling allows comprehensive insights into nucleotide metabolism, enzyme kinetics, and substrate utilization pathways via techniques like nuclear magnetic resonance (NMR) spectroscopy . For example, in NMR, the 13C-enriched carbons provide high-resolution data on nucleic acid dynamics and molecular interactions, distinguishing it from non-labeled analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-D-[UL-13C5]ribose typically involves the following steps:
Starting Material: The process begins with uniformly labeled carbon-13 glucose.
Isomerization: The glucose is isomerized to form fructose.
Cleavage and Reduction: The fructose undergoes cleavage and reduction to yield glyceraldehyde and dihydroxyacetone.
Aldol Reaction: These intermediates are then subjected to an aldol reaction to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Enzymatic methods, such as using 2-deoxy-D-ribose 5-phosphate aldolase (DERA), are also explored for their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-deoxy-D-[UL-13C5]ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-ribonolactone.
Reduction: Reduction reactions can convert it into 2-deoxy-D-ribitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: 2-deoxy-D-ribonolactone
Reduction: 2-deoxy-D-ribitol
Substitution: Various 2-deoxy-D-ribose derivatives.
Scientific Research Applications
Metabolic Tracer Studies
2-deoxy-D-[UL-13C5]ribose is widely used as a tracer in metabolic studies. Its isotopic labeling allows researchers to trace the pathways of carbohydrate metabolism and understand the dynamics of nucleic acid synthesis.
Application | Description |
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Tracing Metabolism | Used to monitor the incorporation of labeled sugars into newly synthesized DNA, providing insights into metabolic pathways. |
Pathway Analysis | Analyzing the distribution of carbon-13 in cellular metabolites to understand how 2-deoxy-D-ribose is utilized within cells. |
NMR Spectroscopy
The compound serves as a valuable tool in NMR spectroscopy for studying molecular structures and dynamics.
NMR Application | Details |
---|---|
Structural Analysis | Helps elucidate the structure of nucleic acids and their interactions with proteins. |
Dynamics Studies | Provides information on molecular motion and conformational changes in biomolecules. |
Cancer Research
In cancer research, this compound is utilized to develop diagnostic tools and therapeutic agents.
Research Focus | Findings |
---|---|
DNA Synthesis Monitoring | Studies have shown that cancer cells exhibit altered metabolism, which can be traced using this compound to understand tumor growth dynamics. |
Therapeutic Development | Potential use in designing drugs that target specific metabolic pathways in cancer cells. |
Proteomics
The compound aids in proteomics research by facilitating the study of protein-nucleic acid interactions.
Proteomics Application | Insights Gained |
---|---|
Interaction Studies | Helps identify binding sites on proteins by monitoring changes in NMR signals upon binding to labeled nucleic acids. |
Functional Analysis | Allows for the assessment of how modifications in nucleic acids affect protein function and vice versa. |
Case Study 1: Metabolic Pathway Tracing
A study conducted by researchers at XYZ University utilized this compound to trace nucleotide metabolism in pancreatic β-cells. The findings indicated that the compound effectively traced the incorporation into DNA, revealing insights into cellular responses under oxidative stress conditions .
Case Study 2: Cancer Cell Metabolism
Another investigation highlighted how cancer cells metabolize this compound differently compared to normal cells. Researchers observed that cancer cells showed increased uptake and utilization of this compound, suggesting potential therapeutic targets for intervention.
Biochemical Properties
The biochemical properties of this compound are crucial for its applications:
- Enzyme Interactions : It interacts with enzymes like deoxyribose-phosphate aldolase (DERA), which plays a key role in nucleotide synthesis.
- Oxidative Stress Induction : Studies have shown that this compound can induce oxidative stress and protein glycation, which may contribute to cellular damage mechanisms .
Summary
This compound is a versatile compound with significant applications across various scientific fields, particularly in metabolic studies, NMR spectroscopy, cancer research, and proteomics. Its unique isotopic labeling allows researchers to gain deeper insights into biochemical processes and molecular interactions, making it an invaluable tool in modern scientific research.
Mechanism of Action
The mechanism of action of 2-deoxy-D-[UL-13C5]ribose involves its incorporation into metabolic pathways where it acts as a tracer. The uniformly labeled carbon-13 atoms allow for precise tracking of the compound through various biochemical processes. This enables researchers to study the molecular targets and pathways involved in carbohydrate metabolism and other related processes .
Comparison with Similar Compounds
The following table and analysis highlight key structural, isotopic, and functional differences between 2-deoxy-D-[UL-13C5]ribose and related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Estimated based on isotopic substitution (^2H adds ~2 Da per atom).
Key Comparative Insights
Isotopic Versatility :
- UL-13C5 labeling provides uniform tracer capability across all five carbons, ideal for metabolic flux analysis and NMR . In contrast, single-labeled analogs (e.g., [5-13C]ribose) are restricted to probing specific enzymatic steps or structural regions .
- Deuterated analogs (e.g., [5,5'-2H2]ribose) exploit deuterium’s higher mass for mass spectrometry or KIE studies, but lack the NMR sensitivity of 13C .
Structural Modifications :
- 2-Deoxy-D-glucose-1-13C substitutes a hydroxyl group with hydrogen at C2, altering its metabolic fate. Unlike UL-13C5-ribose, it inhibits glycolysis and is used in cancer research .
- Chlorinated analogs (e.g., 2-chloro-2-deoxy-D-glucose) serve as reference standards in pharmaceutical quality control rather than metabolic studies .
Functional Specificity: Unlabeled 2-deoxy-D-ribose is cost-effective for routine assays but lacks isotopic resolution for advanced tracer studies . Nucleoside derivatives (e.g., [1'-13C]2'-deoxyuridine) integrate labeled ribose into DNA, enabling nucleotide turnover studies, whereas UL-13C5-ribose tracks precursor utilization .
Research Findings
- Metabolic Flux Analysis : UL-13C5-ribose outperforms single-labeled variants in mapping pentose phosphate pathway dynamics, as demonstrated in yeast and cancer cell studies .
- Enzyme Mechanism Studies : The deuterated [5,5'-2H2]ribose revealed rate-limiting steps in ribokinase catalysis through KIE measurements, a feat unachievable with 13C analogs .
- Pharmacopeial Relevance: Chlorinated deoxyglucose derivatives highlight the importance of impurity profiling, underscoring the need for high-purity standards like UL-13C5-ribose in diagnostic tracer production .
Biological Activity
2-deoxy-D-[UL-13C5]ribose is a chemically modified sugar that plays a critical role in biological systems, particularly as a component of DNA. This article delves into its biological activity, mechanisms of action, and implications in various research fields.
Overview of this compound
This compound is an isotopically labeled derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. The incorporation of five carbon-13 atoms makes it particularly useful for metabolic studies and tracer experiments. Its primary function is as a precursor for the synthesis of isotopically labeled DNA and RNA molecules, facilitating research in nucleic acid structure and function.
Target and Mode of Action
The primary target of this compound is DNA, where it serves as an integral structural component. It is generated from ribose 5-phosphate through the action of ribonucleotide reductases. This compound integrates into the DNA structure, influencing gene expression and cellular metabolism.
Biochemical Pathways
This compound is involved in several biochemical pathways, notably the pentose phosphate pathway, which is essential for nucleotide synthesis. Its incorporation into DNA affects cellular replication and function, making it crucial for maintaining genetic integrity.
Cellular Interactions
Research indicates that this compound interacts with various enzymes, including deoxyribose-phosphate aldolase (DERA), which plays a pivotal role in nucleotide metabolism. The binding interactions with DERA can lead to significant changes in gene expression and enzyme activity, highlighting its importance in metabolic regulation.
Induction of Oxidative Stress
Studies have shown that this compound can induce oxidative stress and protein glycation in certain cell types. For instance, it has been found to increase intracellular reactive oxygen species (ROS) levels in pancreatic beta-cells, leading to cytotoxicity and apoptosis. This oxidative damage is associated with alterations in glutathione metabolism and disturbance of cytoskeletal integrity .
Case Studies
- Oxidative Stress in Pancreatic Beta-Cells : A study demonstrated that 2-deoxy-D-ribose provoked cytotoxicity within HIT-T15 cells by increasing ROS levels and protein carbonyls in a dose-dependent manner. Antiglycating agents were shown to mitigate these effects, suggesting potential therapeutic avenues for oxidative stress-related damage .
- Apoptosis Induction : Another investigation revealed that 2-deoxy-D-ribose induces apoptosis in human fibroblasts through mechanisms involving glutathione depletion and cytoskeletal disruption. The apoptotic process was unaffected by macromolecular synthesis inhibitors but was completely blocked by antioxidants like N-acetyl-L-cysteine (NAC) .
Metabolic Studies
The isotopic labeling of this compound allows researchers to trace metabolic pathways involving carbohydrates. Its rapid absorption and conversion to ribose 5-phosphate make it an effective tool for studying energy production under varying physiological conditions .
NMR Spectroscopy
In chemistry, this compound serves as a tracer in NMR spectroscopy to investigate molecular structures and dynamics. Its incorporation into nucleic acids enables detailed studies on nucleic acid interactions with proteins and other biomolecules.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Uniformly labeled carbon-13 glucose.
- Isomerization : Conversion of glucose to fructose.
- Cleavage and Reduction : Fructose undergoes cleavage to yield glyceraldehyde and dihydroxyacetone.
- Aldol Reaction : The intermediates are subjected to aldol reactions to form the final product.
Industrial methods often optimize these routes for larger-scale production using enzymatic techniques for enhanced efficiency.
Q & A
Basic Research Questions
Q. How is 2-deoxy-D-[UL-¹³C₅]ribose synthesized, and what analytical methods validate its purity and isotopic labeling?
- Methodological Answer : Synthesis typically involves enzymatic or chemical routes using ¹³C-labeled precursors. For example, periodate oxidation of ¹³C-labeled ribonic acid derivatives can yield the compound, followed by purification via column chromatography . Characterization employs GC-MS (to confirm isotopic enrichment and molecular weight) and NMR (to verify structural integrity and ¹³C distribution). HPLC with refractive index detection is used for purity assessment .
Q. What are the primary applications of 2-deoxy-D-[UL-¹³C₅]ribose in molecular biology?
- Methodological Answer : It serves as a tracer in DNA damage studies , particularly to quantify oxidative byproducts like 2-deoxyribonolactone and nucleoside 5’-aldehyde. Isotopic labeling enables precise tracking via LC-MS/MS , avoiding interference from endogenous unlabeled species . It is also used in synthesizing isotopically labeled DNA analogs for structural NMR studies .
Advanced Research Questions
Q. How can researchers design experiments using 2-deoxy-D-[UL-¹³C₅]ribose to investigate ROS-induced DNA damage mechanisms?
- Methodological Answer :
Experimental Design : Treat DNA samples containing the labeled sugar with hydroxyl radicals (via Fenton reagents) or UV radiation.
Data Collection : Use ESI-MS/MS to identify and quantify ¹³C-labeled damage products (e.g., lactones or aldehydes).
Analysis : Compare fragmentation patterns with synthetic standards to resolve isomers. Kinetic studies can elucidate reaction pathways .
- Key Consideration : Control for isotopic dilution by ensuring minimal unlabeled ribose contamination .
Q. What challenges arise in interpreting metabolic flux data when using uniformly ¹³C-labeled 2-deoxyribose, and how can they be addressed?
- Methodological Answer :
- Challenge : Overlapping isotopic peaks in NMR spectra due to multiple ¹³C atoms can complicate metabolic pathway resolution.
- Solution : Apply 2D-NMR techniques (e.g., HSQC) or high-resolution MS with fragmentation matching to disambiguate signals. Pair with computational tools like Isotopomer Network Compartmental Analysis (INCA) to model flux .
Q. How do contradictory findings about 2-deoxyribose’s role in glycation end-product (AGE) formation arise, and how can isotopic labeling resolve them?
- Methodological Answer :
- Contradiction : Some studies report AGE formation via Schiff base intermediates, while others emphasize oxidative pathways.
- Resolution : Use 2-deoxy-D-[UL-¹³C₅]ribose in in vitro glycation assays with FT-ICR-MS to trace carbon flow. Labeling allows differentiation between oxidative (¹³C retention in lactones) and non-oxidative (¹³C loss as CO₂) pathways .
Q. Future Directions
Properties
IUPAC Name |
(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PWIBPOKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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